molecular formula C11H15NO2 B2453987 2-Ethyl-6-methylisonicotinic acid ethyl ester CAS No. 1122091-59-1

2-Ethyl-6-methylisonicotinic acid ethyl ester

Cat. No.: B2453987
CAS No.: 1122091-59-1
M. Wt: 193.246
InChI Key: OZTICPLETDDEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylisonicotinic acid ethyl ester is an organic compound with the molecular formula C11H15NO2. It is a derivative of isonicotinic acid, characterized by the presence of ethyl and methyl groups at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Ethyl-6-methylisonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-Ethyl-6-methylisonicotinic acid+EthanolAcid Catalyst2-Ethyl-6-methylisonicotinic acid ethyl ester+Water\text{2-Ethyl-6-methylisonicotinic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Ethyl-6-methylisonicotinic acid+EthanolAcid Catalyst​2-Ethyl-6-methylisonicotinic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

2-Ethyl-6-methylisonicotinic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylisonicotinic acid ethyl ester
  • 6-Methylisonicotinic acid ethyl ester
  • Isonicotinic acid ethyl ester

Uniqueness

2-Ethyl-6-methylisonicotinic acid ethyl ester is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-ethyl-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTICPLETDDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.